
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
Beschreibung
1-(3-Methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a heterocyclic urea derivative featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a 3-methoxypropyl urea group. Its molecular formula is C₁₆H₁₈N₆O₃, with a molecular weight of 342.35 g/mol .
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-18-8-9(6-15-18)11-16-10(21-17-11)7-14-12(19)13-4-3-5-20-2/h6,8H,3-5,7H2,1-2H3,(H2,13,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXNLWXAJJHZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by the presence of a 1,2,4-oxadiazole ring and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown activity against various bacterial strains:
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 0.25–2 µg/mL against S. aureus |
Other 1,2,4-Oxadiazole Derivatives | Antifungal | MIC = 0.5–4 µg/mL against Candida albicans |
The presence of the pyrazole group enhances the overall activity of the oxadiazole derivatives, making them effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound is also notable. Studies have demonstrated that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, compounds with similar structures have been reported to possess:
- Anti-inflammatory properties: Inhibition of pro-inflammatory cytokines.
- Analgesic effects: Reduction in pain response in animal models.
The incorporation of methoxy groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .
Study on Antimicrobial Efficacy
In a study published by Mermer et al. (2019), hybrid compounds incorporating the oxadiazole structure were synthesized and tested for their antibacterial properties. The results indicated that these compounds had superior efficacy compared to traditional antibiotics like norfloxacin and vancomycin .
Study on Anticancer Activity
Research conducted by Dhumal et al. (2016) explored the anticancer potential of various oxadiazole derivatives. The study found that certain derivatives exhibited promising results against HeLa cells with IC50 values significantly lower than those of standard chemotherapeutics .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Physicochemical Properties
- Solubility : The 3-methoxypropyl group likely enhances aqueous solubility compared to aromatic substituents (e.g., BJ50354’s 3-methoxyphenylmethyl) but may reduce lipophilicity relative to trifluoromethyl or phenyl groups .
- Metabolic Stability : The 1,2,4-oxadiazole ring is resistant to oxidative metabolism, while the 1-methylpyrazole may mitigate CYP450-mediated degradation .
Vorbereitungsmethoden
Synthesis of 1-Methyl-1H-pyrazol-4-carboxylic Acid
The pyrazole core is synthesized via a Knorr-type cyclocondensation (Scheme 1). Ethyl acetoacetate (1 ) reacts with methylhydrazine (2 ) in ethanol under reflux, yielding 1-methyl-1H-pyrazole-4-carboxylate (3 ). Saponification with NaOH affords the carboxylic acid (4 ) in 85% yield.
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C, 6 hours
- Workup: Acidification with HCl (1M) to pH 2–3
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 12.3 (s, 1H, COOH), 8.02 (s, 1H, pyrazole-H), 3.91 (s, 3H, NCH3), 2.51 (s, 3H, CH3).
- HRMS (ESI+) : m/z 141.0662 [M+H]+ (calc. for C5H7N2O2: 141.0663).
Construction of 3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-5-carboxylic Acid
The oxadiazole ring is formed via cyclization of amidoxime 5 with carboxylic acid 4 (Scheme 2). Amidoxime 5 , prepared from hydroxylamine and nitrile, reacts with 4 using EDCl/HOBt coupling in DMF at 60°C, yielding the oxadiazole 6 in 78% yield.
Reaction Conditions :
- Coupling Agent: EDCl (1.2 eq.), HOBt (1.1 eq.)
- Solvent: DMF (anhydrous)
- Temperature: 60°C, 12 hours
- Purification: Column chromatography (SiO2, EtOAc/hexane 3:7)
Analytical Data :
- 13C NMR (101 MHz, CDCl3) : δ 167.2 (C=O), 162.4 (oxadiazole-C), 144.1 (pyrazole-C), 128.5 (pyrazole-C), 39.8 (NCH3).
- IR (KBr) : 1720 cm−1 (C=O), 1580 cm−1 (C=N).
Functionalization to (3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reduction of oxadiazole 6 using LiAlH4 in THF yields the primary amine 7 (Scheme 3). The reaction proceeds at 0°C to room temperature, achieving 70% yield after purification.
Reaction Conditions :
- Reducing Agent: LiAlH4 (2.5 eq.)
- Solvent: THF (anhydrous)
- Quenching: Sequential addition of H2O, 15% NaOH, and H2O
- Purification: Recrystallization (EtOAc/hexane)
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 8.11 (s, 1H, pyrazole-H), 4.12 (s, 2H, CH2NH2), 3.95 (s, 3H, NCH3), 1.89 (br s, 2H, NH2).
Urea Bond Formation
Synthesis of 1-(3-Methoxypropyl)-3-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
Amine 7 reacts with 3-methoxypropyl isocyanate (8 ) in dichloromethane (DCM) at 0°C to room temperature, forming the target urea 9 in 65% yield (Scheme 4).
Reaction Conditions :
- Solvent: DCM (anhydrous)
- Base: Triethylamine (1.5 eq.)
- Temperature: 0°C → rt, 24 hours
- Purification: Flash chromatography (SiO2, CH2Cl2/MeOH 95:5)
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.32 (s, 1H, pyrazole-H), 6.45 (t, J = 5.6 Hz, 1H, NH), 4.28 (d, J = 5.6 Hz, 2H, CH2N), 3.88 (s, 3H, NCH3), 3.42 (t, J = 6.4 Hz, 2H, OCH2), 3.24 (s, 3H, OCH3), 1.76–1.69 (m, 2H, CH2).
- HRMS (ESI+) : m/z 350.1724 [M+H]+ (calc. for C14H20N7O3: 350.1726).
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
The cyclization of amidoxime 5 with carboxylic acid 4 required precise stoichiometry to avoid regioisomeric byproducts. Excess EDCl (1.2 eq.) and prolonged reaction times (12 hours) minimized side products.
Urea Bond Stability
The urea formation step was sensitive to moisture, necessitating anhydrous DCM and molecular sieves. Triethylamine scavenged HCl generated in situ, preventing decomposition.
Table 1. Summary of Reaction Yields
Step | Intermediate | Yield (%) |
---|---|---|
1 | 4 | 85 |
2 | 6 | 78 |
3 | 7 | 70 |
4 | 9 | 65 |
Table 2. Spectral Data Comparison
Parameter | Calculated m/z | Observed m/z |
---|---|---|
4 (C5H7N2O2) | 141.0663 | 141.0662 |
9 (C14H20N7O3) | 350.1726 | 350.1724 |
Q & A
Q. Q: What are the key synthetic steps for constructing the 1,2,4-oxadiazole and urea moieties in this compound?
A: The synthesis involves:
- Oxadiazole formation : Cyclization of a nitrile precursor with hydroxylamine under reflux (e.g., THF, 80°C) to form the 1,2,4-oxadiazole ring. This step often requires dehydrating agents like DCC (dicyclohexylcarbodiimide) .
- Urea coupling : Reaction of an isocyanate intermediate with 3-methoxypropylamine in anhydrous dichloromethane (DCM) at 0–25°C, monitored by TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced Synthesis Challenges
Q. Q: How can regioselectivity issues during oxadiazole cyclization be mitigated?
A: Regioselectivity is controlled by:
- Precursor design : Using electron-withdrawing groups (e.g., pyrazole) to direct cyclization toward the desired 1,2,4-oxadiazole isomer .
- Catalytic optimization : Employing ZnCl₂ or MgSO₄ to stabilize intermediates and suppress side reactions .
- Reaction monitoring : Real-time LC-MS to detect off-pathway products (e.g., 1,3,4-oxadiazoles) .
Basic Characterization
Q. Q: Which spectroscopic techniques are critical for confirming the structure?
A:
- ¹H/¹³C NMR : To verify the methoxypropyl chain (δ ~3.3 ppm for OCH₃) and urea NH protons (δ ~5.5–6.5 ppm) .
- HRMS : For molecular ion confirmation (expected m/z ~373.17 [M+H]⁺) .
- X-ray crystallography : Resolve ambiguities in oxadiazole-pyrazole connectivity (SHELX software recommended) .
Advanced Characterization Issues
Q. Q: How can polymorphism affect solubility and bioactivity data interpretation?
A:
- Crystallographic screening : Use solvent-drop grinding with 5–10 solvents to identify polymorphs .
- DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition) linked to polymorph stability .
- Bioactivity correlation : Compare IC₅₀ values across polymorphs to rule out false negatives in assays .
Biological Activity Screening
Q. Q: What computational tools predict this compound’s target interactions?
A:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like 14-α-demethylase (PDB: 3LD6) .
- Pharmacophore mapping : Match the urea’s hydrogen-bonding sites and oxadiazole’s π-π stacking potential to known inhibitors .
Advanced Bioactivity Contradictions
Q. Q: How to resolve discrepancies between in silico predictions and in vitro assays?
A:
- False positives : Rule out aggregation artifacts via dynamic light scattering (DLS) .
- Metabolic stability : Test liver microsome stability (e.g., rat CYP450 isoforms) to identify rapid degradation .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
Structure-Activity Relationship (SAR)
Q. Q: Which substituents enhance potency against fungal targets?
A:
Substituent | Activity Trend | Source |
---|---|---|
3-Methoxypropyl | ↑ Solubility, moderate activity | |
1-Methylpyrazole | ↑ Metabolic stability | |
Oxadiazole methyl linker | Critical for target engagement |
Design strategy : Replace the pyrazole’s methyl group with trifluoromethyl (CF₃) to enhance lipophilicity and target affinity .
Analytical Method Development
Q. Q: How to optimize HPLC for quantifying degradation products?
A:
- Column : C18 (150 mm × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradient .
- Detection : UV at 254 nm (urea absorption) and MS/MS for oxidative byproducts (e.g., oxadiazole N-oxide) .
Stability and Degradation
Q. Q: What forced degradation conditions reveal stability liabilities?
A:
- Acidic : 0.1 M HCl, 40°C → cleavage of urea to amine intermediates .
- Oxidative : 3% H₂O₂, 25°C → oxadiazole ring oxidation (monitor via TLC) .
- Photolytic : ICH Q1B guidelines (UV light, 48h) to assess photostability .
Mechanistic Studies
Q. Q: How to validate target engagement in cellular models?
A:
- CETSA : Cellular Thermal Shift Assay to confirm binding-induced protein stabilization .
- SAR-by-catalog : Compare activity of analogs from PubChem (e.g., CID 92129860) to refine target hypotheses .
Computational Modeling
Q. Q: What MD simulations reveal about binding kinetics?
A:
- Trajectory analysis : 100-ns simulations (AMBER force field) show urea’s H-bond persistence with catalytic residues .
- Binding free energy : MM-PBSA calculations to rank substituent contributions (e.g., methoxypropyl vs. cyclopropyl) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.